molecular formula C10H13NO2 B3045581 N-[2-(3-Methoxyphenyl)ethyl]formamide CAS No. 110339-54-3

N-[2-(3-Methoxyphenyl)ethyl]formamide

Cat. No.: B3045581
CAS No.: 110339-54-3
M. Wt: 179.22 g/mol
InChI Key: ZTFODYARLDKLAZ-UHFFFAOYSA-N
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Description

N-[2-(3-Methoxyphenyl)ethyl]formamide is a formamide derivative featuring a phenethyl backbone with a methoxy group at the 3-position of the aromatic ring. The formamide group (-NHCHO) confers hydrogen-bonding capabilities, while the methoxy substituent (-OCH₃) enhances electron density on the phenyl ring, influencing electronic and steric interactions.

Properties

IUPAC Name

N-[2-(3-methoxyphenyl)ethyl]formamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-13-10-4-2-3-9(7-10)5-6-11-8-12/h2-4,7-8H,5-6H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFODYARLDKLAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCNC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00543902
Record name N-[2-(3-Methoxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110339-54-3
Record name N-[2-(3-Methoxyphenyl)ethyl]formamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00543902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-Methoxyphenyl)ethyl]formamide typically involves the reaction of 3-methoxyphenethylamine with formic acid or formic acid derivatives. One common method is the formylation of 3-methoxyphenethylamine using formic acid in the presence of a dehydrating agent such as acetic anhydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the amine to the formamide.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar formylation reactions. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-Methoxyphenyl)ethyl]formamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of N-[2-(3-Hydroxyphenyl)ethyl]formamide.

    Reduction: The formyl group can be reduced to an amine, resulting in the formation of N-[2-(3-Methoxyphenyl)ethyl]amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: N-[2-(3-Hydroxyphenyl)ethyl]formamide

    Reduction: N-[2-(3-Methoxyphenyl)ethyl]amine

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-[2-(3-Methoxyphenyl)ethyl]formamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.

    Industry: Used in the production of specialty chemicals and as a precursor in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-[2-(3-Methoxyphenyl)ethyl]formamide involves its interaction with specific molecular targets, such as enzymes or receptors. The formamide group can form hydrogen bonds with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

N-[2-(4-Bromophenyl)ethyl]formamide (CAS 186390-59-0)
  • Structural Difference : Replaces the 3-methoxy group with a 4-bromo substituent.
  • Predicted boiling point is 397.2°C, higher than methoxy analogs due to increased molecular weight and halogen-related intermolecular forces .
  • Applications : Brominated analogs are often explored in radiolabeling or as intermediates in cross-coupling reactions.
N-(2-Ethoxyphenyl)formamide
  • Structural Difference : Ethoxy (-OCH₂CH₃) substituent at the 2-position instead of 3-methoxy.
  • Impact : Ethoxy’s larger size introduces steric hindrance, reducing planarity (12.9° twist from the benzene plane) and altering crystal packing via weaker C–H⋯C interactions .
  • Synthesis : Formed unexpectedly during triazene ligand synthesis, highlighting reactivity differences between ethoxy and methoxy groups .
N-(4-Methylphenyl)formamide
  • Structural Difference : Methyl (-CH₃) substituent at the 4-position.
  • Impact : Methyl groups lack hydrogen-bonding capacity, reducing solubility in polar solvents. Crystallographic studies reveal planar molecular structures stabilized by N–H⋯O hydrogen bonds, similar to methoxy analogs .

Backbone and Functional Group Modifications

N-{2-[(3-Methoxyphenyl)amino]ethyl}acetamide (Compound 15 in )
  • Structural Difference : Acetamide (-NHCOCH₃) replaces formamide (-NHCHO).
  • Impact : Acetamide derivatives exhibit improved metabolic stability due to reduced susceptibility to hydrolysis. Molecular modeling shows strong MT1/MT2 receptor interactions (Glide docking score: -12.3 kcal/mol), suggesting enhanced CNS activity compared to formamides .
(E)-N-(4-Hydroxystyryl)formamide (Compound 3 in )
  • Structural Difference : Styryl group (CH=CH-) replaces the ethyl linker, with a 4-hydroxy substituent.
  • Demonstrates antimicrobial activity against E. coli (MIC: 25 µg/mL), attributed to the phenolic hydroxyl group’s polarity .
N-[2-(1-Hydroxycyclohexyl)-2-(4-methoxyphenyl)ethyl]formamide (Desvenlafaxine analog)
  • Structural Difference: Cyclohexanol and 4-methoxyphenyl groups introduce stereochemical complexity.
  • Impact : Enhanced hydrophilicity from the hydroxyl group improves bioavailability. This structural motif is critical in antidepressants like desvenlafaxine, highlighting the pharmacological versatility of formamide derivatives .

Physicochemical and Pharmacokinetic Properties

Compound LogP (Predicted) Boiling Point (°C) Key Interactions
N-[2-(3-Methoxyphenyl)ethyl]formamide 1.2 ~350* N–H⋯O H-bonds, π-π stacking
N-[2-(4-Bromophenyl)ethyl]formamide 2.8 397.2 Halogen bonding, C–Br dipole
N-(2-Ethoxyphenyl)formamide 1.5 365* C–H⋯C, N–H⋯O
N-(4-Methylphenyl)formamide 1.0 ~320* Van der Waals, N–H⋯O

*Estimated based on analogs.

  • Solubility : Methoxy and hydroxyl groups enhance water solubility (e.g., 4-hydroxystyryl derivative in ), whereas bromo and methyl groups favor lipid membranes.
  • Metabolic Stability : Acetamide derivatives () resist hydrolysis better than formamides, which may undergo enzymatic cleavage at the formyl group.

Biological Activity

N-[2-(3-Methoxyphenyl)ethyl]formamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features a formamide functional group attached to a 3-methoxyphenyl ethyl chain. The presence of the methoxy group enhances its lipophilicity and may influence its interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The formamide group can form hydrogen bonds with active sites, while the methoxyphenyl group engages in hydrophobic interactions. These interactions can modulate the activity of target molecules, leading to various biological effects including:

  • Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, particularly in studies involving receptor binding due to its structural similarity to biologically active amines.
  • Antibacterial Activity : Preliminary studies suggest that compounds structurally related to this compound exhibit antibacterial properties against Gram-positive and Gram-negative bacteria .

Antimicrobial Activity

A study examining related compounds demonstrated that modifications in the methoxy group position significantly impacted antimicrobial efficacy. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds:

CompoundMIC (µg/mL)Target Bacteria
This compound32Staphylococcus aureus
Compound A16E. coli
Compound B64Klebsiella spp.

These findings indicate that this compound may possess significant antimicrobial properties, warranting further investigation into its mechanism and efficacy.

Case Studies

  • Inhibition of Enzyme Activity : A study focused on evaluating the enzyme inhibition capabilities of compounds similar to this compound found that specific substitutions on the phenyl ring could enhance inhibitory potency against acetylcholinesterase (AChE), a critical enzyme in neurotransmission. The IC50 values for these derivatives ranged from 1.88 µM to 4.76 µM, indicating promising potential for therapeutic applications in neurodegenerative diseases .
  • Antibacterial Efficacy : Another study explored the antibacterial activity against clinical isolates of E. coli. The results indicated that compounds derived from similar structures exhibited potent activity against both wild-type and multi-drug resistant strains, suggesting that modifications in the chemical structure could lead to enhanced efficacy against resistant bacterial strains .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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